4-(3,4-Dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole
Overview
Description
4-(3,4-Dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the thiazole ring, along with a pyridin-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole typically involves the reaction of 3,4-dimethylbenzaldehyde with 2-aminopyridine and elemental sulfur. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to facilitate the formation of the thiazole ring through a cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethylphenyl)-4-piperidinol: Another compound with a similar 3,4-dimethylphenyl group but with a piperidinol moiety instead of a thiazole ring.
3,4-Dimethylphenylhydrazine hydrochloride: Contains the 3,4-dimethylphenyl group but with a hydrazine moiety.
Uniqueness
4-(3,4-Dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole is unique due to the combination of the thiazole ring with the 3,4-dimethylphenyl and pyridin-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-5-6-13(8-12(11)2)15-10-19-16(18-15)14-4-3-7-17-9-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLMMOSOOWSCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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